molecular formula C16H32O2S B179276 16-Mercaptohexadecanoic acid CAS No. 69839-68-5

16-Mercaptohexadecanoic acid

Cat. No. B179276
CAS RN: 69839-68-5
M. Wt: 288.5 g/mol
InChI Key: INOAASCWQMFJQA-UHFFFAOYSA-N
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Description

16-Mercaptohexadecanoic acid (MHA) is an alkanethiol with long-chained −CH2 groups . It forms a self-assembled monolayer (SAM) on a wide range of substrates .


Synthesis Analysis

16-Mercaptohexadecanoic acid capped gold nanoparticles have been synthesized through a single-phase synthesis method . It has also been used as reductants and ligands to synthesize fluorescent Au NCs .


Molecular Structure Analysis

The molecular structure of 16-Mercaptohexadecanoic acid can be represented by the formula C16H32O2S .


Chemical Reactions Analysis

The inner surfaces of a nanoporous carbon are modified by 16-Mercaptohexadecanoic acid . The degree of wettability is electrically controllable: by applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .


Physical And Chemical Properties Analysis

16-Mercaptohexadecanoic acid has a melting point of 65-69 °C and a density of 0.787 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Long-Chain Alkanethiols

16-MHA is used in the synthesis of long-chain alkanethiols. These compounds are significant for forming self-assembled monolayers on metal substrates, which have applications in nanotechnology and surface science (Angelova et al., 2005).

Detection of Copper(II) Ions

A novel approach using 16-MHA capped CdSe quantum dots has been developed for the ultra-sensitive detection of copper(II) ions. This technique could be vital for environmental monitoring and bioanalysis (Chan et al., 2010).

Coating Nanosized Magnetic Particles

16-MHA has been used to coat nanosized magnetic particles (γ-Fe2O3), which are potentially applicable in biological cell separation and gold recovery. This application leverages the unique properties of 16-MHA in creating functionalized magnetic materials (Liu & Xu, 1995).

Formation of Nanostructures on Surfaces

16-MHA is instrumental in the directed placement of Cu nanostructures on surfaces, which has implications in the creation of nanoscale devices and sensors (Garno et al., 2007).

Study of Optical Properties of Nanoparticles

The combination of 16-MHA with gold nanoparticles has been studied for its optical properties, particularly using Fourier Transform InfraRed (FTIR) spectroscopy and Surface Enhanced Raman Scattering (SERS), which are crucial in the development of bio-nano-sensors (Deręgowska et al., 2013).

Modeling of Self-Assembled Monolayers

16-MHA is used in the quantitative analysis and modeling of self-assembled monolayers on flat and nanoparticle gold surfaces. This research is significant for understanding the molecular structure and properties of these monolayers (Techane et al., 2011).

Complex Formation with α-Cyclodextrin

Research has shown the complex formation between 16-MHA and α-cyclodextrin, leading to new insights into molecular interactions and potential applications in nanotechnology (Ellis et al., 2009).

Development of Ca2+ Sensors

16-MHA has been utilized in constructing a new type of capacitance Ca2+ sensor, demonstrating its potential in bioanalytical applications (Qi & Yang, 2007).

Safety And Hazards

16-Mercaptohexadecanoic acid should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

The modification of 16-Mercaptohexadecanoic acid on liquid transport in a nanoporous carbon has been studied . This could open up new possibilities for the use of 16-Mercaptohexadecanoic acid in the fabrication of nanoresonators for shell-isolated nanoparticle enhanced Raman spectroscopy (SHINERS) .

Relevant Papers Several papers have been published on 16-Mercaptohexadecanoic acid. For instance, a study on the effect of 16-Mercaptohexadecanoic acid modification on liquid transport in a nanoporous carbon , and another on the formation of an α-cyclodextrin/16-Mercaptohexadecanoic acid complex and its deposition on gold surfaces .

properties

IUPAC Name

16-sulfanylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOAASCWQMFJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393287
Record name 16-Mercaptohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Mercaptohexadecanoic acid

CAS RN

69839-68-5
Record name 16-Mercaptohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Sulfanylhexadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under inert atmosphere 2.0 gr of sodium metal suspension (40% in mineral oil) were slowly added to 100 ml of dry methanol at 0° C. At the end of the addition reaction mixture was stirred for 10 min at RT and 1.75 ml (21.58 mmole) of thiolacetic acid were added. After additional 10 min of stirring, 30 ml degassed methanolic solution of 6.1 gr (18.19 mmole) of 16-bromohexadecanoic acid were added. The resulted mixture was refluxed for 15 hrs, after which, allowed to cool to RT and 50 ml of degassed 1.0 M NaOH aqueous solution were injected. Additional refluxing for 3 hrs required for reaction completion. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution and dried over sodium sulfate. After removal of ether material was purified by recrystalization from n-hexane, filtering out and drying over high vacuum. 5.1 gr (97% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 mL
Type
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Quantity
6.1 g
Type
reactant
Reaction Step Three
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Name
ice water
Quantity
200 mL
Type
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
97%

Synthesis routes and methods II

Procedure details

Under inert atmosphere 2.0 gr of sodium metal suspension (40% in mineral oil) were slowly added to 100 ml of dry methanol at 0° C. At the end of the addition reaction mixture was stirred for 10 min at RT and 1.75 ml (21.58 mmole) of thioacetic acid were added. After additional 10 min of stirring, 30 ml degassed methanolic solution of 6.1 gr (18.19 mmole) of 16bromohexadecanoic acid were added. The resulted mixture was refluxed for 15 hrs, after which, allowed to cool to RT and 50 ml of degassed 1.0 M NaOH aqueous solution were injected. Additional refluxing for 3 hrs required for reaction completion. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCI aqueous solution and dried over sodium sulfate. After removal of ether material was purified by recrystallization from n-hexane, filtering out and drying over high vacuum. 5.1 gr (97% yield) of the desired product was obtained.
[Compound]
Name
atmosphere
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,570
Citations
RK Gupta, MP Srinivasan, R Dharmarajan - Materials Letters, 2012 - Elsevier
… In this work, 16-mercaptohexadecanoic acid (16-MHDA) capped gold nanoparticles with a narrow size distribution have been synthesized through a single phase synthesis method and …
Number of citations: 28 www.sciencedirect.com
Q Liu, Z Xu - Langmuir, 1995 - ACS Publications
Abolaamphiphile, 16-mercaptohexadecanoic acid (MHA), was deposited on nanosized magnetic particles (y-Fe2C> 3) using a self-assembly method. The coated particles were …
Number of citations: 123 pubs.acs.org
F Huang, S Qu, S Zhang, B Liu, J Kong - Talanta, 2007 - Elsevier
… In this paper, the electrochemical behavior of clozapine at 16-mercaptohexadecanoic acid self-assembled monolayer modified gold electrode was studied. Furthermore, a more …
Number of citations: 35 www.sciencedirect.com
RBA Sharpe, D Burdinski, J Huskens, HJW Zandvliet… - Langmuir, 2004 - ACS Publications
… for different inking concentrations of 16-mercaptohexadecanoic acid (MHDA). Spreading of … The focus of this study is the spreading behavior of 16-mercaptohexadecanoic acid in order …
Number of citations: 42 pubs.acs.org
AL Morales-Cruz, R Tremont, R Martínez… - Applied surface …, 2005 - Elsevier
… , and kinetic energies that correspond to the presence of 10-mercapto-1-decanol, 1-decanethiol, N-methyl-11-mercaptoundecanamide and the salt of 16-mercaptohexadecanoic acid. …
Number of citations: 39 www.sciencedirect.com
Z Zheng, M Yang, Y Liu, B Zhang - Nanotechnology, 2006 - iopscience.iop.org
… Direct patterning of negative nanostructures on SAMs of 16-mercaptohexadecanoic acid on … Direct patterning of negative nanostructures on SAMs of 16-mercaptohexadecanoic acid on …
Number of citations: 15 iopscience.iop.org
FC Meldrum, J Flath, W Knoll - Langmuir, 1997 - ACS Publications
The chemical deposition of PbS on self-assembled monolayers of 16-mercaptohexadecanoic acid formed on evaporated gold was investigated. In situ evaluation of the thickness of the …
Number of citations: 123 pubs.acs.org
X Huang, N Liu, K Moumanis… - The Journal of Physical …, 2013 - ACS Publications
… To investigate the role of water in the process of SAM formation on GaAs, we focused on 16-mercaptohexadecanoic acid (MHDA) SAM, as this material is attractive for engineering …
Number of citations: 20 pubs.acs.org
F Huang, S Qu, S Zhang, B Liu, J Kong - Microchimica Acta, 2008 - Springer
… In this contribution, a 16-mercaptohexadecanoic acid self-assembled monolayer modified gold electrode with hydrophobic surface is described for detection of clomipramine. The …
Number of citations: 15 link.springer.com
YT Wu, JD Liao, JI Lin, CC Lu - Bioconjugate chemistry, 2007 - ACS Publications
A specific 5′-modified amino group oligonucleotide (Primer 1), 15-mers in length, is selectively coupled with the carboxyl terminated 16-mercaptohexadecanoic acid (MHDA) …
Number of citations: 9 pubs.acs.org

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